1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoropropene moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Known for its use as a coupling reagent in organic synthesis.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
4-Nitrophenylhydrazine: Utilized in the preparation of hydrazone derivatives.
The uniqueness of this compound lies in its combination of a nitrophenyl group with a trifluoromethylated propene moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H6F3NO2 |
---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
1-nitro-4-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-6H/b6-5+ |
InChI-Schlüssel |
WGVJEEXBVPTTFU-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.